molecular formula C31H36O12 B1251977 Decipinin A

Decipinin A

Cat. No. B1251977
M. Wt: 600.6 g/mol
InChI Key: BNUGSCJDRYIKLJ-XEIMBRGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decipinin A is a natural product found in Podospora decipiens with data available.

Scientific Research Applications

Antifungal and Antibacterial Properties

  • Decipinin A has been identified as a compound with notable antifungal and antibacterial activity . It was isolated from the coprophilous fungus Podospora decipiens and has shown effectiveness against a range of microbial agents (Che, Gloer, Koster, & Malloch, 2002).

properties

Product Name

Decipinin A

Molecular Formula

C31H36O12

Molecular Weight

600.6 g/mol

IUPAC Name

4-[(3S,3'S,4R,6'R)-7-acetyloxy-4-[(2E,4E,6E)-deca-2,4,6-trienoyl]oxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C31H36O12/c1-5-6-7-8-9-10-11-12-26(36)41-29-21-17-23(33)30(4,43-20(3)32)28(38)22(21)18-39-31(29)24(14-13-19(2)42-31)40-27(37)16-15-25(34)35/h7-12,17-19,24,29H,5-6,13-16H2,1-4H3,(H,34,35)/b8-7+,10-9+,12-11+/t19-,24+,29-,30?,31-/m1/s1

InChI Key

BNUGSCJDRYIKLJ-XEIMBRGGSA-N

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)C(C(=O)C2=CO[C@@]13[C@H](CC[C@H](O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C

Canonical SMILES

CCCC=CC=CC=CC(=O)OC1C2=CC(=O)C(C(=O)C2=COC13C(CCC(O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C

synonyms

decipinin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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